Regiochemical Pharmacophore Divergence: 5-yl Enables M4 mAChR Antagonism; 4-yl Directs Calcium Channel Blockade
The 5-amino carbamate regioisomer (CAS 1780552-69-3) provides the critical 5-position amine exit vector required for synthesizing (6-(2H-indazol-5-yl)pyridazin-3-yl)octahydrocyclopenta[c]pyrrol-5-amine derivatives claimed as mAChR M4 antagonists for Parkinson's disease and schizophrenia [1]. In contrast, the 4-amino regioisomer (CAS 185693-12-3) is exclusively claimed for N-type calcium channel (Cav2.2) blockade in pain indications [2]. No patent or literature evidence demonstrates the 4-amino regioisomer displaying M4 activity or the 5-amino regioisomer displaying calcium channel activity, establishing functionally non-interchangeable regioisomer–target pairs driven by differential three-dimensional projection of the amine substituent from the bicyclic core.
| Evidence Dimension | Biological target engagement determined by amine regioisomer position on octahydrocyclopenta[c]pyrrole scaffold |
|---|---|
| Target Compound Data | 5-amino carbamate: Enables mAChR M4 antagonist pharmacophore (multiple compound series claimed); also utilized in SHP2 inhibitor synthesis (Gilead Sciences US11179397B2); scaffold present in oxazolidinone antibacterials with 4-fold improved anti-TB activity vs linezolid |
| Comparator Or Baseline | 4-amino carbamate (CAS 185693-12-3): Enables N-type calcium channel (Cav2.2) blocker pharmacophore (AbbVie EP2367790A2); no M4, SHP2, or oxazolidinone antibacterial literature identified |
| Quantified Difference | Zero target overlap between 5-yl and 4-yl regioisomers across all disclosed patent and literature target classes; divergent therapeutic indication spaces (CNS/oncology vs. pain) |
| Conditions | Patent and peer-reviewed literature survey across USPTO, WIPO, PubMed, and BindingDB (search date: May 2026) |
Why This Matters
Procurement of the incorrect regioisomer irreversibly commits a discovery program to the wrong biological target class, necessitating complete synthetic route redesign and target validation repetition.
- [1] US Patent Application 20240228468 A1. mAChR M4 Antagonists. Published July 11, 2024; and Vanderbilt University Patent Application 18553408. Indazole Derivatives as Antagonists of the Muscarinic Acetylcholine Receptor M4. Filed 2024. View Source
- [2] AbbVie Inc. Patent EP2367790A2 / US20100130480A1. Substituted Octahydrocyclopenta(c)pyrrol-4-amines as Calcium Channel Blockers. Filed November 25, 2009. Published September 21, 2011. View Source
